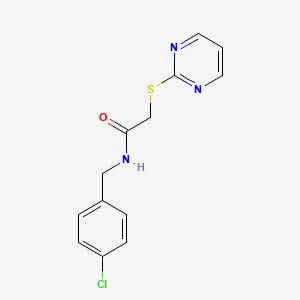
N~2~-ethyl-N~1~,N~2~-diphenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-ethyl-N~1~,N~2~-diphenylglycinamide, also known as 'DPGA', is a synthetic compound that belongs to the class of glycine transporter inhibitors. It was first synthesized in 2005 and has gained significant attention from the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
DPGA inhibits glycine transporters by binding to their substrate-binding site. This leads to a decrease in glycine reuptake and an increase in glycine concentration in the synaptic cleft. The increased glycine concentration enhances the activation of NMDA receptors, leading to an increase in synaptic plasticity.
Biochemical and Physiological Effects:
DPGA has been shown to enhance synaptic plasticity, which is essential for learning and memory. It has also been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. Additionally, DPGA has been shown to have neuroprotective effects against various neurotoxic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of DPGA is its ability to enhance synaptic plasticity, which is essential for studying various physiological processes, including learning and memory. However, DPGA has some limitations, including its relatively low potency and selectivity. Additionally, DPGA can be toxic in high doses, making it challenging to use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on DPGA. One area of interest is the development of more potent and selective glycine transporter inhibitors. Another area of interest is the use of DPGA in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the exact mechanism of action of DPGA and its effects on various physiological processes.
Synthesemethoden
The synthesis of DPGA involves the reaction of N-ethyl-N-phenylglycine with benzophenone, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the intermediate with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
DPGA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to inhibit glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. This leads to an increase in glycine concentration in the synaptic cleft, thereby enhancing the activation of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning, memory, and synaptic plasticity.
Eigenschaften
IUPAC Name |
2-(N-ethylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-18(15-11-7-4-8-12-15)13-16(19)17-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHILWVICIGBBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![(3R*,4R*)-1-[3-(4-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5120037.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)
![5,5'-[(3-bromophenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5120050.png)
![N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5120054.png)


![3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)
![methyl 2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5120097.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B5120110.png)
